![molecular formula C8H5BrN2O B12052095 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- CAS No. 1198277-83-6](/img/structure/B12052095.png)
3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo-: is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a brominated pyridine derivative, which undergoes cyclization with a suitable aldehyde under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- is used as a precursor in the synthesis of more complex heterocyclic compounds. It serves as a versatile building block for constructing various bioactive molecules .
Biology: The compound has shown potential in biological studies, particularly in the development of inhibitors for specific enzymes and receptors. Its unique structure allows it to interact with biological targets effectively .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a lead compound for developing drugs targeting cancer, inflammation, and other diseases .
Industry: In the industrial sector, 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate in various synthetic pathways makes it valuable for large-scale production .
Mechanism of Action
The mechanism of action of 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but lacking the bromine atom.
Pyrrolo[2,3-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring.
Pyrrolo[3,4-b]pyridine: A structural isomer with different ring fusion.
Uniqueness: 3H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-bromo- is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules .
Properties
CAS No. |
1198277-83-6 |
|---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225.04 g/mol |
IUPAC Name |
4-bromo-3H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5BrN2O/c9-6-1-2-10-8-7(6)5(4-12)3-11-8/h1-5H |
InChI Key |
QJWUFFHQWVUITC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyrazinecarbohydrazide](/img/structure/B12052016.png)

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)
![3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)

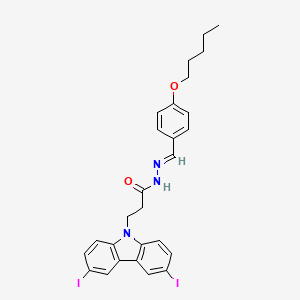
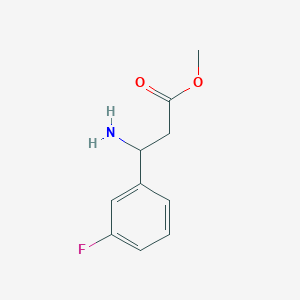
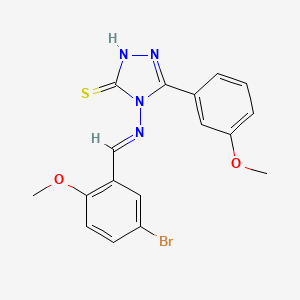
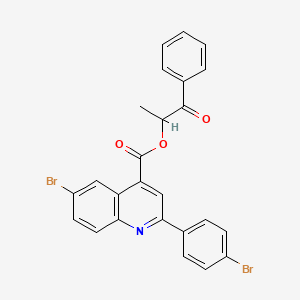

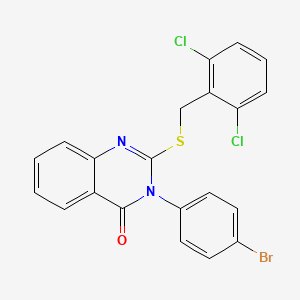

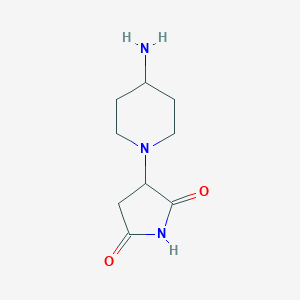
![4-[4-(4-methoxybenzyl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12052090.png)
